

2-Oxoadipic Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxoadipic acid

Cat. No.: B1198116

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoadipic acid, also known as α -ketoadipic acid, is a crucial intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan.[1] Its metabolism is primarily mitochondrial and plays a significant role in cellular energy production. Dysregulation of **2-oxoadipic acid** metabolism leads to the rare autosomal recessive disorder known as 2-aminoadipic **2-oxoadipic aciduria**, characterized by the accumulation of **2-oxoadipic acid** and its precursor, 2-aminoadipic acid, in bodily fluids.[2][3][4] This guide provides a comprehensive overview of the metabolic pathways involving **2-oxoadipic acid**, associated pathologies, quantitative data, and detailed experimental protocols for its study.

Metabolic Pathways Involving 2-Oxoadipic Acid

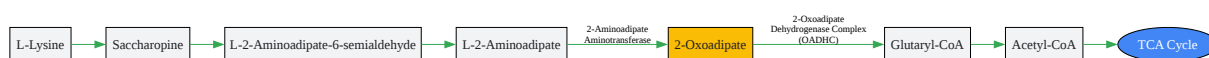
2-Oxoadipic acid is a key junction point in the degradation pathways of L-lysine and L-tryptophan.

Lysine Degradation

The primary pathway for lysine degradation in mammals is the saccharopine pathway, which occurs in the mitochondria.[5][6] This multi-step process ultimately converts lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

The key steps leading to and from **2-oxoadipic acid** are:

- Formation of 2-Aminoadipate: L-lysine is converted through a series of reactions involving the intermediate saccharopine to yield L-2-aminoadipate.[5]
- Transamination to 2-Oxoadipate: 2-aminoadipate is then transaminated by the enzyme 2-aminoadipate aminotransferase (also known as kynurenine aminotransferase II) to form 2-oxoadipate.[5][7]
- Oxidative Decarboxylation to Glutaryl-CoA: 2-oxoadipate is oxidatively decarboxylated to glutaryl-CoA by the mitochondrial 2-oxoadipate dehydrogenase complex (OADHC).[8][9] This is a critical, rate-limiting step in the pathway.



[Click to download full resolution via product page](#)

Figure 1: Overview of the L-lysine degradation pathway leading to the TCA cycle.

Tryptophan Degradation (Kynurenine Pathway)

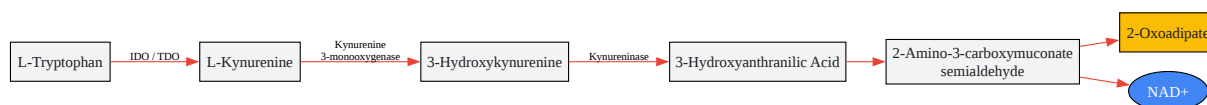
The vast majority of dietary tryptophan is degraded via the kynurenine pathway.[6][10] This pathway is essential for generating NAD⁺ and also produces several neuroactive metabolites.

2-Oxoadipic acid is an intermediate in a branch of this pathway.

The steps leading to 2-oxoadipate from tryptophan are as follows:

- Formation of Kynurenine: Tryptophan is converted to N-formylkynurenine by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which is then hydrolyzed to L-kynurenine.[11][12]
- Metabolism of Kynurenine: L-kynurenine can be metabolized down several branches. One of these involves its conversion to 3-hydroxykynurenine and then to 3-hydroxyanthranilic acid. [11]
- Formation of 2-Aminomuconic Semialdehyde: 3-hydroxyanthranilic acid is oxidatively cleaved to form 2-amino-3-carboxymuconate semialdehyde.

- Conversion to 2-Oxoadipate: Through a series of subsequent enzymatic reactions, which can involve kynureninase and kynurenine aminotransferase, the pathway can lead to the formation of 2-oxoadipate.[7][13]



[Click to download full resolution via product page](#)

Figure 2: Simplified overview of the kynurenine pathway of tryptophan degradation.

The 2-Oxoadipate Dehydrogenase Complex (OADHC)

The OADHC is a mitochondrial multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA.[9] It is a member of the 2-oxoacid dehydrogenase complex family, which also includes the pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes.[9]

The OADHC consists of three enzymatic components:

- E1a (2-Oxoadipate Dehydrogenase): Encoded by the DHTKD1 gene, this thiamine pyrophosphate (TPP)-dependent component is responsible for the decarboxylation of 2-oxoadipate.[14]
- E2o (Dihydrolipoyl Succinyltransferase): Encoded by the DLST gene, this component contains a lipoic acid cofactor and transfers the glutaryl group to Coenzyme A. It is shared with the 2-oxoglutarate dehydrogenase complex.[8]
- E3 (Dihydrolipoyl Dehydrogenase): Encoded by the DLD gene, this FAD-dependent component reoxidizes the reduced lipoamide of E2 and is a shared component among all 2-oxoacid dehydrogenase complexes.[9]

Pathology: 2-Aminoadipic 2-Oxoadipic Aciduria

2-Aminoadipic **2-oxoadipic aciduria** (AMOXAD) is a rare inborn error of metabolism caused by mutations in the DHTKD1 gene, leading to a deficiency of the E1a component of the OADHC. [15][16] This deficiency results in the accumulation of **2-oxoadipic acid** and 2-aminoadipic acid in blood and urine.[3]

The clinical presentation of AMOXAD is highly variable, with some individuals being asymptomatic while others may present with:[3][17]

- Developmental delay
- Intellectual disability
- Seizures
- Ataxia
- Muscular hypotonia

Quantitative Data

The following tables summarize key quantitative data related to **2-oxoadipic acid** metabolism.

Table 1: Urinary Concentrations of **2-Oxoadipic Acid**

Condition	Analyte	Concentration Range (mmol/mol creatinine)	Reference(s)
Healthy Children (1-13 years)	2-Oxoadipic Acid	0 - 1.7	
2-Aminoadipic 2-Oxoadipic Aciduria (Patient 1, baseline)	2-Oxoadipate	10 - 120	
2-Aminoadipic 2-Oxoadipic Aciduria (Patient 2, baseline)	2-Oxoadipate	520 - 970	

Table 2: Kinetic Parameters of Human 2-Oxoadipate Dehydrogenase (E1a)

Substrate	Km (mM)	kcat (s-1)	kcat/Km (M-1s-1)	Reference(s)
2-Oxoadipate (OA)	-	6.5	736 x 103	[2]
2-Oxopimelate (OP)	-	5.4	138 x 103	[2]
2-Oxoglutarate (OG)	11.3	0.12	-	[2]

Experimental Protocols

Protocol 1: Quantification of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of urinary organic acids, including **2-oxoadipic acid**.

1. Sample Preparation and Extraction:

- To a urine sample containing 1 μmol of creatinine, add internal standards (e.g., tropic acid and 2-ketocaproic acid).
- Treat the sample with hydroxylamine to form oxime derivatives of the keto-acids.
- Acidify the mixture and extract the organic acids with ethyl acetate.
- Evaporate the organic extract to dryness.

2. Derivatization:

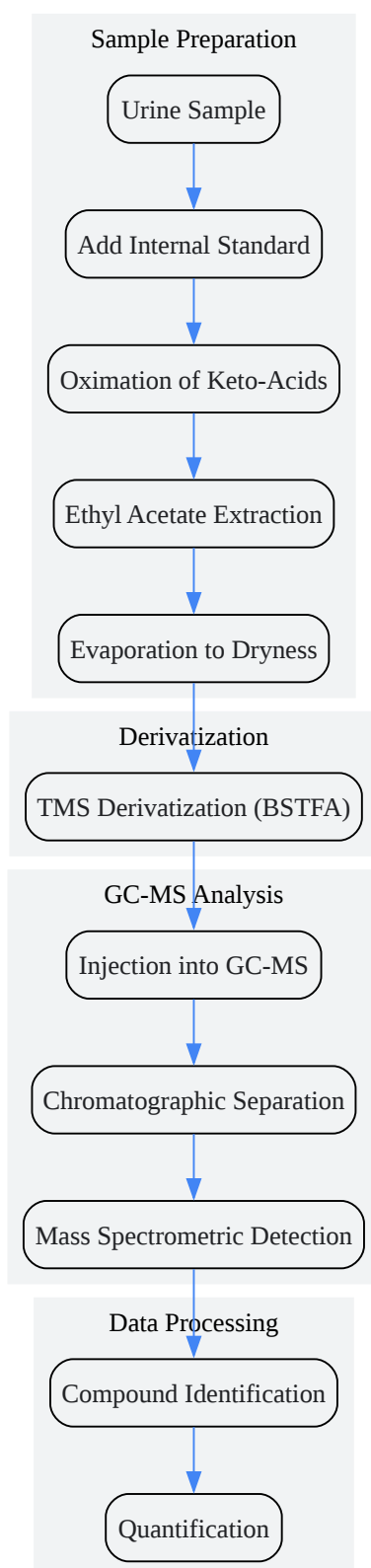
- Reconstitute the dried residue in a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
- Heat the mixture to form the trimethylsilyl (TMS) derivatives of the organic acids.

3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
 - Column: DB-5ms or equivalent capillary column.
 - Carrier Gas: Helium.
 - Injection Mode: Split.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Initial temperature of 50-100 °C, hold for 1-2 minutes, then ramp at 3-10 °C/min to a final temperature of 280-300 °C, and hold for 10-15 minutes.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Scan Range: m/z 50-600.
 - Ion Source Temperature: 200-230 °C.

4. Data Analysis:

- Identify 2-oxoadipate and other organic acids by comparing their retention times and mass spectra to those of authentic standards and spectral libraries (e.g., NIST).
- Quantify the concentration of 2-oxoadipate by relating its peak area to the peak area of the internal standard and using a calibration curve.



[Click to download full resolution via product page](#)

Figure 3: General workflow for the analysis of urinary organic acids by GC-MS.

Protocol 2: DHTKD1 (E1a) Enzyme Activity Assay

This assay measures the activity of the E1a component of the OADHC using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

1. Reagents:

- Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5, containing 0.5 mM MgCl₂ and 0.2 mM Thiamine Pyrophosphate (TPP).
- Substrate: 100 mM **2-oxoadipic acid** solution.
- Electron Acceptor: 2 mM DCPIP solution.
- Enzyme: Purified or partially purified DHTKD1 (E1a) enzyme preparation.

2. Assay Procedure:

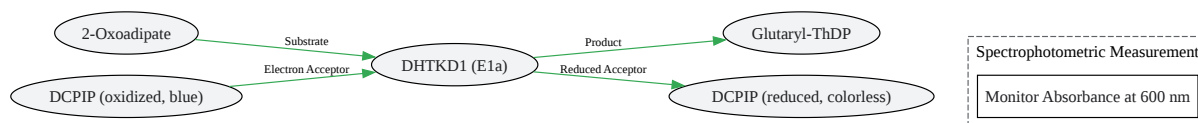
- In a cuvette, combine the assay buffer, DCPIP solution, and enzyme preparation.
- Incubate the mixture for a few minutes at a constant temperature (e.g., 30 °C) to allow for temperature equilibration.
- Initiate the reaction by adding the **2-oxoadipic acid** substrate.
- Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer. The reduction of DCPIP results in a loss of its blue color.

3. Calculation of Enzyme Activity:

- Determine the rate of change in absorbance per minute ($\Delta A_{600}/\text{min}$) from the linear portion of the reaction curve.
- Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of DCPIP at 600 nm ($\epsilon = 21,000 \text{ M}^{-1}\text{cm}^{-1}$ at pH 7.5).

Enzyme Activity (U/mL) = ($\Delta A_{600}/\text{min} \times \text{Total Assay Volume}$) / ($\epsilon \times \text{Light Path Length} \times \text{Enzyme Volume}$)

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 μmol of DCPIP per minute under the specified assay conditions.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway toward Its Non-Cognate Substrate 2-Oxopimelic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metabolicsupportuk.org [metabolicsupportuk.org]
- 4. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]
- 5. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 7. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. 2-oxoadipate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 10. Kynurenine—oxoglutarate transaminase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Alpha-Aminoadipate aminotransferase and kynurenine aminotransferase. Purification, characterization, and further evidence for identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. Convenient microtiter plate-based, oxygen-independent activity assays for flavin-dependent oxidoreductases based on different redox dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-Ketoadipic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 17. DHTKD1 Mutations Cause 2-Aminoadipic and 2-Oxoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Oxoadipic Acid in Cellular Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198116#2-oxoadipic-acid-in-cellular-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com